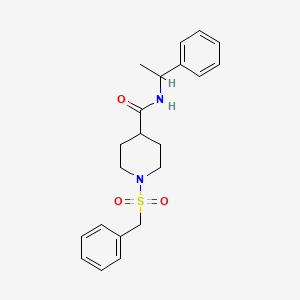
1-(benzylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines elements of piperidine, phenylethyl, and phenylmethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-phenylethylamine with substituted phenols to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the piperidine ring and the phenylmethanesulfonyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors, influencing neurotransmission and producing sedative or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide include other phenylethyl and piperidine derivatives, such as N-phenylacetamide sulphonamides and fentanyl analogs .
Uniqueness: What sets N-(1-Phenylethyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17(19-10-6-3-7-11-19)22-21(24)20-12-14-23(15-13-20)27(25,26)16-18-8-4-2-5-9-18/h2-11,17,20H,12-16H2,1H3,(H,22,24) |
InChI Key |
YMPNRXGFYFWMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















